![molecular formula C17H13N3O2 B6419013 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetonitrile CAS No. 892295-10-2](/img/structure/B6419013.png)
2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetonitrile
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Overview
Description
2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetonitrile is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetonitrile typically involves the condensation of benzylamine with phthalic anhydride, followed by cyclization and subsequent nitrile formation. The reaction conditions often include:
Condensation Reaction: Benzylamine reacts with phthalic anhydride in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the quinazolinone core structure.
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetonitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Aminoquinazolinone derivatives.
Substitution: Benzyl-substituted quinazolinone derivatives.
Scientific Research Applications
2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propionitrile: Similar structure with a propionitrile group instead of acetonitrile.
2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)butyronitrile: Contains a butyronitrile group.
Uniqueness
2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetonitrile is unique due to its specific acetonitrile group, which can influence its reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c18-10-11-19-15-9-5-4-8-14(15)16(21)20(17(19)22)12-13-6-2-1-3-7-13/h1-9H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHLGYYEKXASCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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